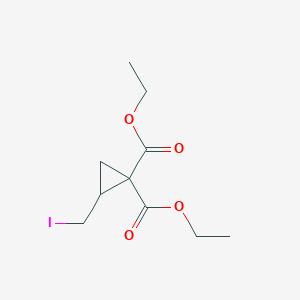

Diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate

描述

Diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate is an organic compound with the molecular formula C10H15IO4. It is a cyclopropane derivative that contains two ester groups and an iodomethyl group. This compound is of interest in organic synthesis due to its unique structure and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate typically involves the reaction of diethyl 2-allylmalonate with iodine in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like tetrahydrofuran under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is cooled to low temperatures (around -5°C to 0°C) during the addition of reagents and then allowed to warm to room temperature for completion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

化学反应分析

Nucleophilic Substitution Reactions

The iodomethyl group undergoes facile nucleophilic substitution (SN2), enabling diverse functionalization:

Key observations:

-

Steric effects : The cyclopropane ring’s strain enhances the leaving-group ability of iodide.

-

Solvent dependence : Polar aprotic solvents (e.g., DMF, THF) optimize SN2 kinetics .

Radical-Mediated Cyclization

Under photoredox conditions, the compound participates in atom-transfer radical [3+2]-cyclization:

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| Styrene | Ru(bpy)₃Cl₂ | Spiro[cyclopropane-1,2'-indenes] | 85% |

| Phenylacetylene | Ru(bpy)₃Cl₂ | Spiro[cyclopropane-1,2'-indenes] (alkyne adduct) | 78% |

Conditions : Visible light (450 nm), DCE, RT, 12 hr .

Mechanism : Iodide abstraction generates a cyclopropane-stabilized radical, which adds to alkenes/alkynes before recombination .

Ring-Opening Reactions

The cyclopropane ring undergoes regioselective cleavage under specific conditions:

| Reagent | Product | Selectivity |

|---|---|---|

| H₂O (acidic) | Diethyl 3-iodo-2-(hydroxymethyl)propane-1,1-dicarboxylate | C-I bond cleavage |

| Br₂/CCl₄ | (2-Bromo-2-(bromomethyl)cyclopropane-1,1-diyl)bis(methylene) diacetate | Dibromination at methylene |

Note : Bromination proceeds via electrophilic addition, yielding vicinal dibromides .

Elimination Reactions

Base-induced dehydrohalogenation forms methylenecyclopropane derivatives:

Reaction :

Diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate → Diethyl 2-methylenecyclopropane-1,1-dicarboxylate + HI

Conditions : KOtBu (2 eq), THF, 0°C → RT, 3 hr .

Yield : 66% after column chromatography .

Comparative Reactivity

The iodomethyl group’s reactivity surpasses analogous bromo- or chloro-methyl derivatives:

| Derivative | Relative Reactivity (SN2) |

|---|---|

| Iodo | 1.0 (reference) |

| Bromo | 0.3 |

| Chloro | 0.1 |

Data derived from competition experiments in DMF at 25°C .

Mechanistic Insights

科学研究应用

Diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.

Material Science: Utilized in the synthesis of polymers and other advanced materials.

Biological Studies: Studied for its interactions with biological molecules and potential biological activity.

作用机制

The mechanism of action of diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group is highly reactive and can undergo nucleophilic substitution, while the ester groups can participate in various transformations. The compound’s reactivity is influenced by the strain in the cyclopropane ring, which makes it more susceptible to ring-opening reactions.

相似化合物的比较

Similar Compounds

Diethyl cyclopropane-1,1-dicarboxylate: Lacks the iodomethyl group and is less reactive in substitution reactions.

Diethyl 2-bromomethylcyclopropane-1,1-dicarboxylate: Similar structure but with a bromomethyl group instead of an iodomethyl group, leading to different reactivity.

Diethyl 2-chloromethylcyclopropane-1,1-dicarboxylate: Contains a chloromethyl group, which is less reactive than the iodomethyl group.

Uniqueness

Diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate is unique due to the presence of the iodomethyl group, which imparts high reactivity and versatility in chemical transformations. This makes it a valuable intermediate in organic synthesis and a useful compound for various research applications.

生物活性

Diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate (DICD) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of DICD typically involves the iodination of diethyl 2-allylmalonate using sodium hydride (NaH) and iodine (I₂). The reaction pathway can be summarized as follows:

- Starting Material : Diethyl 2-allylmalonate.

- Reagents : Sodium hydride and iodine.

- Process : The reaction yields DICD, which can then undergo further transformations to yield derivatives with enhanced biological activity.

The synthesis process has been documented in various studies, with details on the purification methods such as column chromatography and characterization techniques including NMR and mass spectrometry .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of DICD and its derivatives. For instance, compounds derived from DICD have shown promising results against several bacterial strains, including Bacillus cereus and Escherichia coli. The biological activity can be quantitatively measured through the following parameters:

- IC50 Values : The concentration required to inhibit 50% of the enzyme activity.

- Zone of Inhibition : The area around a compound where bacterial growth is inhibited.

| Compound | IC50 (nmol) | Zone of Inhibition (mm) |

|---|---|---|

| Compound 10a | 43.292 | 1.2 ± 0.15 (E. coli) |

| Compound 10b | 48.638 | 2.2 ± 0.25 (B. cereus) |

These results indicate that DICD derivatives may serve as effective antimicrobial agents, particularly in combating antibiotic-resistant strains .

The mechanism by which DICD exerts its biological effects is still under investigation. Preliminary findings suggest that it may inhibit specific enzymes or interfere with bacterial cell wall synthesis, similar to other known antimicrobial agents .

Case Studies

A notable case study involved the evaluation of DICD derivatives in diabetic models where they were tested for their ability to inhibit α-glucosidase, an enzyme linked to carbohydrate metabolism. The findings indicated that certain derivatives displayed significant inhibitory activity, which could be beneficial in managing postprandial blood glucose levels in diabetic patients .

Research Findings

- Antibacterial Activity : Compounds derived from DICD were evaluated against multiple strains, showing varied effectiveness.

- Enzyme Inhibition : Some derivatives exhibited competitive inhibition against α-glucosidase with low IC50 values.

- Structural Activity Relationship (SAR) : Variations in structure led to differences in biological activity, suggesting that modifications could enhance efficacy .

属性

IUPAC Name |

diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15IO4/c1-3-14-8(12)10(5-7(10)6-11)9(13)15-4-2/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBUCLLNNEFPGAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1CI)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15IO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451062 | |

| Record name | Diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144296-42-4 | |

| Record name | Diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。